molecular formula C17H9ClN4OS B13367155 3-(1-Benzofuran-2-yl)-6-(2-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(1-Benzofuran-2-yl)-6-(2-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B13367155
M. Wt: 352.8 g/mol
InChI Key: UQVUWOXKSWPNIO-UHFFFAOYSA-N
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Description

3-(1-Benzofuran-2-yl)-6-(2-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a fused heterocyclic compound with the molecular formula C₁₈H₁₂ClN₄OS (molecular weight: 368.83 g/mol). Its structure features a triazolothiadiazole core substituted at the 3-position with a benzofuran moiety and at the 6-position with a 2-chlorophenyl group. Key identifiers include ChemSpider ID 1666450 and CAS RN 825606-24-4 .

Properties

Molecular Formula

C17H9ClN4OS

Molecular Weight

352.8 g/mol

IUPAC Name

3-(1-benzofuran-2-yl)-6-(2-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C17H9ClN4OS/c18-12-7-3-2-6-11(12)16-21-22-15(19-20-17(22)24-16)14-9-10-5-1-4-8-13(10)23-14/h1-9H

InChI Key

UQVUWOXKSWPNIO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C3=NN=C4N3N=C(S4)C5=CC=CC=C5Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Benzofuran-2-yl)-6-(2-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chlorobenzoyl chloride with 2-aminobenzofuran to form an intermediate, which is then cyclized with thiosemicarbazide under acidic conditions to yield the desired triazolo-thiadiazole compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Dehydrosulfurization

A key reaction involves dehydrosulfurization using mercury(II) oxide (HgO) to cyclize thiourea precursors into thiadiazole rings. For example, N-(2,2,2-trichloro-1-(3-(3-mercapto-4H-1,2,4-triazol-4-yl)thioureido)ethyl)carboxamides undergo dehydrosulfurization in boiling acetic acid to form triazolo-thiadiazole derivatives with yields of 42–62% .

Cyclization Reactions

Condensation of 4-amino-1,2,4-triazole-3-thiol with isothiocyanates (e.g., N-(2,2,2-trichloro-1-isothiocyanatoethyl)carboxamides) forms thioureas, which undergo cyclization under reflux conditions to yield the fused triazolo-thiadiazole framework .

Key Reaction Mechanisms

The triazolo-thiadiazole core is typically formed through:

Thiadiazole Ring Formation

The thiadiazole ring arises from cyclization of thioureas via dehydrosulfurization. This step eliminates sulfur and water, forming the five-membered ring .

Electrophilic Substitution

The triazole ring’s electron-deficient nature allows electrophilic substitution, enabling functionalization at specific positions .

Nucleophilic Substitution

The thiadiazole’s electron-rich sulfur atom can participate in nucleophilic reactions, though steric hindrance may limit reactivity in certain positions .

Challenges and Considerations

  • Optimization : Reaction conditions (e.g., solvent, base) critically affect yields and purity .

  • Purification : Cyclization products may require filtration and recrystallization for isolation .

  • Functional Group Compatibility : Chlorophenyl or benzofuran substituents may influence reactivity and stability .

Biological Implications

While chemical reactivity data for the specific compound is limited, analogous triazolo-thiadiazoles exhibit:

  • Antimicrobial activity (moderate to good) due to thiadiazole’s sulfur-containing heterocycle .

  • Anticancer potential , as seen in derivatives disrupting DNA replication .

Scientific Research Applications

3-(1-Benzofuran-2-yl)-6-(2-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1-Benzofuran-2-yl)-6-(2-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets. For instance, in its role as an anticancer agent, the compound may inhibit key enzymes involved in cell proliferation, such as PARP-1 and EGFR. This inhibition leads to the induction of apoptosis in cancer cells, arresting the cell cycle at specific phases and upregulating pro-apoptotic genes .

Comparison with Similar Compounds

Key Observations :

  • Substituent bulkiness : Adamantyl () and benzofuran (target compound) groups increase molecular weight and steric effects compared to phenyl or halogenated aryl groups.
  • Synthetic complexity : Bulky substituents (e.g., adamantyl) may reduce synthetic yields, as seen in adamantyl derivatives (yields ~50–70%) , compared to microwave-synthesized analogs (yields up to 75%) .

Anticancer and Antiproliferative Activity

  • Indole-substituted derivatives (e.g., 5a–l in ) showed potent anticancer activity, with IC₅₀ values <10 μM against breast cancer cell lines. The indole moiety likely interacts with DNA or protein targets .
  • Adamantyl derivatives () exhibited antiproliferative effects via COX-1/2 inhibition, suggesting a mechanism distinct from halogenated aryl analogs .

Anti-inflammatory and Kinase Inhibition

  • 3-(2-Chlorophenyl)-6-(4-methoxy-phenoxymethyl) () acted as a p38 MAPK inhibitor (IC₅₀ ~100 nM), critical for TNF-α and IL-1β suppression. The methoxy-phenoxymethyl group may enhance binding to kinase pockets .
  • Nitrophenyl-spirocyclic derivatives () showed TNF-α inhibition, with compound 8a (IC₅₀ ~1 μM) highlighting the role of bromophenyl groups in target engagement .

Antimicrobial Activity

  • Fluoromethoxyphenyl analogs () demonstrated broad-spectrum antibacterial activity (MIC 2–8 μg/mL). Microwave synthesis improved yields and potency compared to conventional methods .

Structure-Activity Relationships (SAR)

  • Electron-withdrawing groups (e.g., Cl, Br at aryl positions) enhance anticancer and kinase inhibitory activities by modulating electron density .
  • Bulky substituents (adamantyl, benzofuran) improve target selectivity but may reduce solubility .
  • Heterocyclic moieties (indole, pyrrole) contribute to π-stacking and hydrogen bonding, critical for DNA interaction and enzyme inhibition .

Biological Activity

The compound 3-(1-Benzofuran-2-yl)-6-(2-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory effects, supported by recent research findings and data.

Chemical Structure and Properties

This compound is characterized by a complex heterocyclic structure that includes a benzofuran moiety and a chlorophenyl group. Its molecular formula is C17H12ClN4OSC_{17}H_{12}ClN_4OS with a molecular weight of 336.81 g/mol. The unique arrangement of atoms contributes to its biological activity.

PropertyValue
Molecular FormulaC17H12ClN4OS
Molecular Weight336.81 g/mol
IUPAC Name3-(1-benzofuran-2-yl)-6-(2-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
InChI KeyNLXSKWLZXWLSRY-UHFFFAOYSA-N

Anticancer Activity

Research indicates that derivatives of triazolo-thiadiazole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • A study reported that triazolothiadiazole derivatives showed IC50 values ranging from 1.1 to 18.8 µM against human cancer cell lines such as MCF-7 (breast cancer) and Bel-7402 (liver cancer) .
  • In vitro studies demonstrated that compounds similar to This compound inhibited cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. Studies have highlighted its effectiveness against various bacterial strains:

  • Minimum Inhibitory Concentration (MIC) values for related compounds ranged from 14 to 30 µM against pathogenic bacteria .
  • The presence of the benzofuran moiety enhances the compound's ability to penetrate bacterial membranes, making it a candidate for developing new antibiotics .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound exhibits anti-inflammatory activity:

  • Research has indicated that derivatives can stabilize human red blood cell membranes and reduce inflammation markers in vitro .
  • The mechanism of action may involve the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .

Case Studies

Several studies have focused on the biological activity of triazolo-thiadiazole derivatives:

  • Cytotoxicity in Cancer Cells : A study evaluated the cytotoxic effects of various derivatives on MCF-7 cells. The results indicated a significant reduction in cell viability with increasing concentrations of the compound .
  • Antimicrobial Screening : Another research effort assessed the antimicrobial efficacy of compounds related to triazolo-thiadiazoles against Gram-positive and Gram-negative bacteria. The findings revealed that these compounds exhibited potent antibacterial activity comparable to standard antibiotics .

Q & A

Q. What are the established synthetic routes for preparing triazolo[3,4-b][1,3,4]thiadiazole derivatives, and how can these methods be adapted for the target compound?

The synthesis of triazolothiadiazoles typically involves intermolecular condensation of 4-amino-5-mercapto-1,2,4-triazoles with substituted carboxylic acids or their derivatives. For example, 3-substituted-4-amino-5-mercapto-1,2,4-triazoles react with halogenated aromatic acids (e.g., 2-chlorophenylacetic acid) under reflux in polar aprotic solvents like DMF, yielding triazolothiadiazole cores . To synthesize the target compound, substitution of the benzofuran moiety at position 3 and the 2-chlorophenyl group at position 6 would require careful selection of precursors, such as 1-benzofuran-2-carbonyl chloride and 2-chlorophenylacetic acid. Reaction optimization (e.g., temperature, solvent, catalyst) is critical to avoid side products like thiadiazinones .

Q. How is X-ray crystallography employed to confirm the molecular structure and intermolecular interactions of triazolothiadiazoles?

Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural validation. For example, in analogues like 3-(2-fluorophenyl)-6-(phenoxymethyl)triazolothiadiazole, SCXRD confirmed planarity of the triazole-thiadiazole fused ring system, with bond lengths (C–C: 1.36–1.48 Å) and angles consistent with aromaticity. The 2-chlorophenyl substituent in the target compound would likely exhibit similar torsional angles (e.g., −179.3° to 176.7°), influencing crystal packing via π-π stacking or halogen bonding . Data-to-parameter ratios >13:1 and R-factors <0.05 ensure reliability .

Q. What role do electron-withdrawing substituents (e.g., Cl, F) play in modulating the electronic properties of triazolothiadiazoles?

Substituents like chlorine at the 2-position of the phenyl ring enhance dipole moments (ΔEN ≈ 0.5–1.0) due to electronegativity differences, promoting intermolecular interactions. Fluorine substituents, as seen in 3-(2-fluorophenyl) analogues, increase metabolic stability and bioavailability by reducing electron density in the aromatic system . Computational studies (e.g., DFT) can quantify these effects by analyzing frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential maps .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data caused by substituent positional isomerism in triazolothiadiazoles?

Positional isomerism (e.g., 2-chlorophenyl vs. 3-chlorophenyl) can lead to divergent biological outcomes. For instance, 6-(2-methylphenyl) derivatives exhibit higher cytotoxicity than 4-methylphenyl analogues due to steric effects on target binding . To address contradictions, employ a systematic SAR approach:

  • Synthesize positional isomers with identical substituents (e.g., 2-Cl, 3-Cl, 4-Cl).
  • Compare binding affinities using biophysical assays (SPR, ITC).
  • Validate with molecular docking to identify critical interactions (e.g., halogen bonds with kinase active sites) .

Q. What experimental design strategies optimize yield in multi-step syntheses of triazolothiadiazoles?

Key strategies include:

  • Precursor activation : Use coupling agents (e.g., EDCI/HOBt) for amide bond formation between benzofuran and triazole intermediates .
  • Solvent selection : High-polarity solvents (DMF, DMSO) improve solubility of aromatic intermediates but may require dilution to prevent oligomerization .
  • Catalysis : Lewis acids (ZnCl₂) or organocatalysts (DMAP) accelerate cyclocondensation steps .
  • In-line monitoring : Employ HPLC or LC-MS to track reaction progress and isolate intermediates .

Q. How can green chemistry principles be applied to improve the sustainability of triazolothiadiazole synthesis?

Replace traditional solvents (DMF, THF) with biodegradable alternatives (Cyrene, 2-MeTHF) . Ultrasound-assisted reactions reduce reaction times (e.g., from 12 h to 2 h) and energy consumption by enhancing mass transfer . Mechanochemical methods (ball milling) eliminate solvents entirely, as demonstrated for 1,2,3-triazole derivatives .

Q. What computational methods are effective for predicting the pharmacokinetic properties of triazolothiadiazole derivatives?

Use in silico tools like SwissADME or pkCSM to predict:

  • Lipophilicity : LogP values >3.0 (common for chlorophenyl derivatives) may require formulation adjustments for solubility.
  • Metabolic stability : Cytochrome P450 inhibition can be assessed via docking with CYP3A4/2D6 isoforms.
  • Toxicity : QSAR models identify structural alerts (e.g., thiadiazole-related hepatotoxicity) .

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